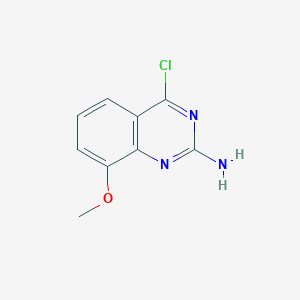

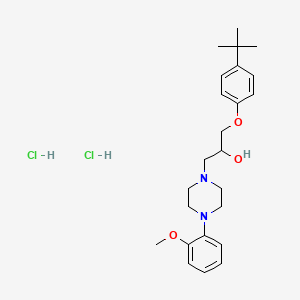

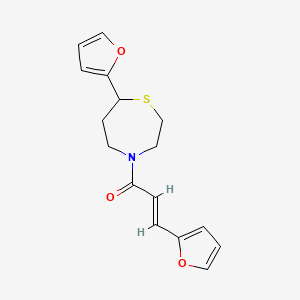

![molecular formula C16H9FN4S3 B2921313 N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 862974-89-8](/img/structure/B2921313.png)

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings including benzothiazole and thiazole rings. The presence of a fluorine atom and an amine group could potentially give this compound interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole and thiazole rings. This could potentially be achieved through condensation reactions or through cyclization reactions involving suitable precursors .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzothiazole and thiazole) would suggest a highly conjugated system, which could have interesting electronic properties .Scientific Research Applications

Antitumor Properties

Novel benzothiazole derivatives, including compounds similar in structure to N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active metabolites capable of inhibiting tumor growth. Modifications like fluorine atom addition have been explored to prevent metabolic inactivation, enhancing their therapeutic potential. Amino acid conjugation has also been used to improve solubility and bioavailability, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial Activity

Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant activity against various human cancer cell lines and demonstrated antimicrobial activity, showcasing their dual potential in medical applications (Kumbhare et al., 2014).

Material Science Applications

In the field of material science, benzothiazole compounds have been explored for their potential in creating novel materials. For example, multi-stimuli responsive molecules based on benzothiazole structures have been developed, showing potential applications as security inks. These materials exhibit reversible color changes under mechanical force or pH changes, highlighting their utility in developing responsive and adaptive materials (Lu & Xia, 2016).

Antitumor Mechanism Insights

Further research into the mechanism of action of benzothiazole derivatives has provided insights into their antitumor effects. These studies have revealed that such compounds can induce G2/M cell cycle arrest and activate p53 in cancer cells, leading to apoptosis via mitochondrial-dependent pathways. This suggests that benzothiazole derivatives, by modulating cell cycle and apoptosis pathways, hold promise as novel anticancer agents (Kumbhare et al., 2014).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more. Future research could involve studying the synthesis and properties of this compound in more detail, as well as exploring its potential applications .

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN4S3/c1-7-18-13-11(22-7)6-5-9-14(13)24-15(19-9)21-16-20-12-8(17)3-2-4-10(12)23-16/h2-6H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGVEPMBPHVKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

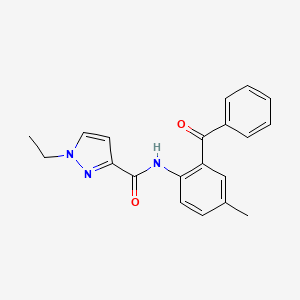

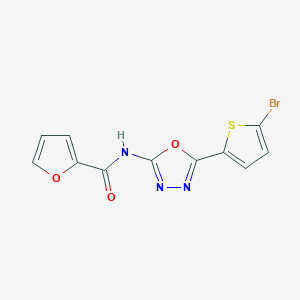

![1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2921232.png)

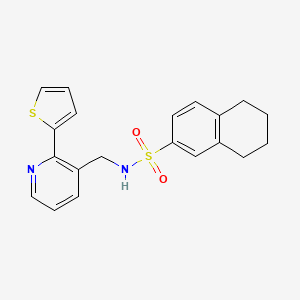

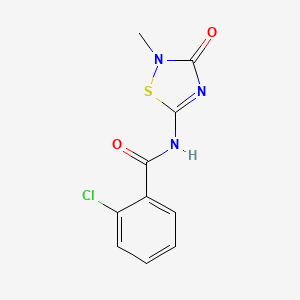

![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

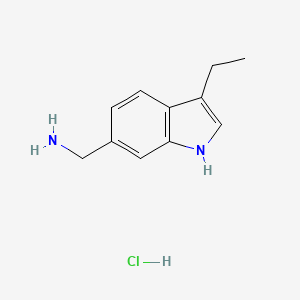

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

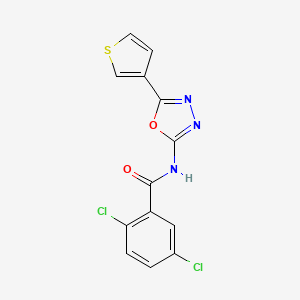

![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)